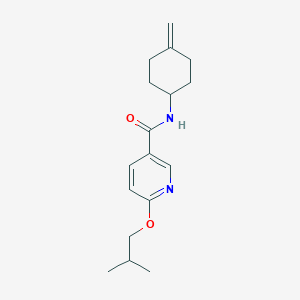

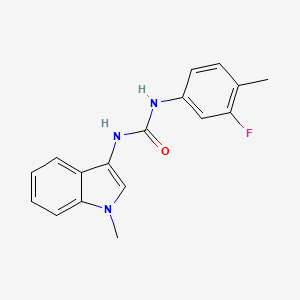

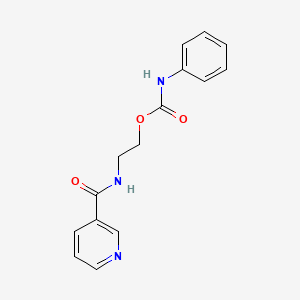

N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide, commonly known as MXE, is a dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, MXE has also been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Enaminones and Hydrogen Bonding

Research on anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, highlights the importance of hydrogen bonding in determining their crystal structures and possibly their biological activity. These studies focus on understanding the molecular conformations and interactions critical for their pharmacological profiles, omitting details on drug dosage or side effects in line with the requirements (Kubicki, Bassyouni, & Codding, 2000).

Antimicrobial Agents

Compounds synthesized from pyridine carboxamides have shown significant antimicrobial properties. For instance, chiral linear and macrocyclic bridged pyridines derived from pyridine-2,6-dicarbonyl dichloride exhibited noteworthy antimicrobial screening, suggesting potential applications in developing new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

Synthesis of Schiff’s Bases and Azetidinones

The synthesis of Schiff’s bases and 2-azetidinones from N′-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides has been explored for their potential antidepressant and nootropic activities. This research demonstrates the versatility of pyridine carboxamide derivatives in synthesizing compounds with central nervous system activity, focusing on the chemical synthesis and characterization rather than pharmacological side effects (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Synthesis and Characterization of Liquid Crystals

Research into heterocyclic pyridine-based liquid crystals for potential applications in displays and optical devices showcases another avenue of scientific exploration. These studies emphasize the synthesis, mesomorphic properties, and potential technological applications of these materials, sidestepping any pharmacological aspects (Ong, Ha, Yeap, & Lin, 2018).

properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-6-(2-methylpropoxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-12(2)11-21-16-9-6-14(10-18-16)17(20)19-15-7-4-13(3)5-8-15/h6,9-10,12,15H,3-5,7-8,11H2,1-2H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROGNXWAOZACKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=NC=C(C=C1)C(=O)NC2CCC(=C)CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

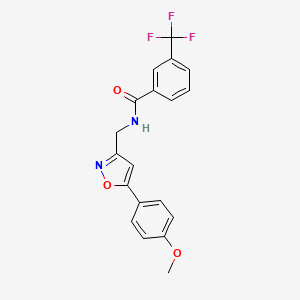

![N-(3,4-dimethoxyphenyl)-2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2355815.png)

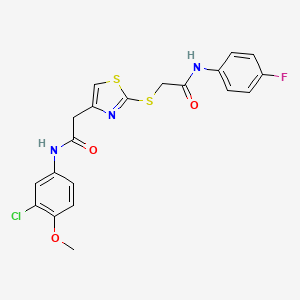

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2355818.png)

![1-(4-(Benzo[d]oxazol-2-yloxy)piperidin-1-yl)-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B2355832.png)

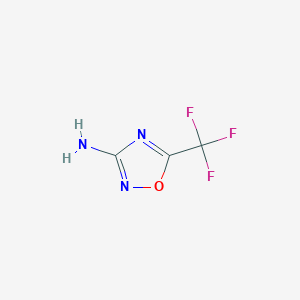

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)

![(3-Methoxyphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2355838.png)